Cyclohexyl 5-cyanopentanoate

Descripción

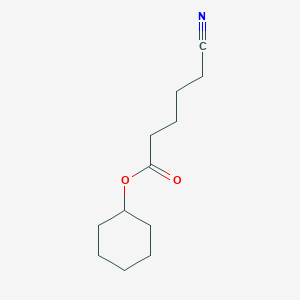

Cyclohexyl 5-cyanopentanoate is an ester derivative featuring a cyclohexyl ester group and a cyano (-CN) substituent at the fifth carbon of the pentanoate backbone.

Propiedades

Número CAS |

62937-74-0 |

|---|---|

Fórmula molecular |

C12H19NO2 |

Peso molecular |

209.28 g/mol |

Nombre IUPAC |

cyclohexyl 5-cyanopentanoate |

InChI |

InChI=1S/C12H19NO2/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h11H,1-9H2 |

Clave InChI |

KZGVIYSWGZODGI-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)OC(=O)CCCCC#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ester Group Variations

A key structural analog is prop-2-en-1-yl 5-cyclohexylpentanoate (allyl ester), which shares the 5-cyclohexylpentanoate backbone but differs in the ester group (allyl vs. cyclohexyl). Key differences include:

- Stability : Cyclohexyl esters are generally more hydrolytically stable than allyl esters due to reduced electrophilicity at the ester carbonyl.

| Compound Name | Molecular Formula | Molecular Weight | Ester Group | Key Functional Group |

|---|---|---|---|---|

| Cyclohexyl 5-cyanopentanoate | C₁₂H₁₉NO₂ | 209.29 g/mol | Cyclohexyl | Cyano (-CN) |

| Prop-2-en-1-yl 5-cyclohexylpentanoate | C₁₄H₂₂O₂ | 222.32 g/mol | Allyl | None |

Note: Molecular weight for this compound is calculated based on its formula; allyl ester data sourced from .

Impact of Cyano Substituent

The cyano group in this compound distinguishes it from non-cyano analogs. Comparisons with 5-Cyanoindole () highlight:

- Bioactivity: In LIMK inhibitors (), substituents like halides or stereochemical configurations influence potency and selectivity. While the cyano group’s role here is untested, its polarity may modulate target binding .

Stereochemical Considerations

demonstrates that cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) in LIMK inhibitors drastically alters selectivity (e.g., 25-fold LIMK1 bias for (R,R)-configured compounds). Although this compound lacks a chiral center in its ester group, this underscores the broader principle that cyclohexyl group orientation can influence molecular interactions .

Molecular Weight and Functional Complexity

Compared to 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (), this compound has a simpler structure:

- Molecular Weight : 209.29 g/mol vs. 420.57 g/mol ().

- Bioavailability : Lower molecular weight and fewer functional groups (e.g., absence of amide or thiophene rings) may improve metabolic stability and absorption .

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. How can researchers ensure reproducibility when publishing synthesis protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.